N-((4-甲基-2-(邻甲苯基)噻唑-5-基)甲基)-2-(1H-吡唑-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

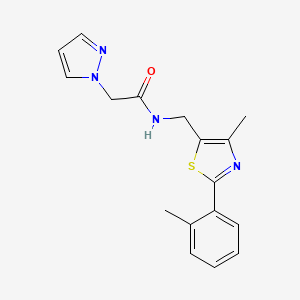

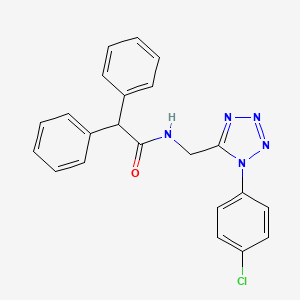

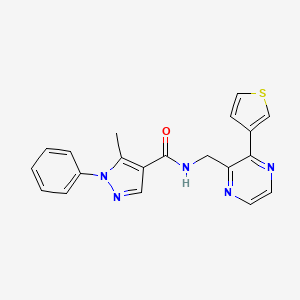

“N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide” is a complex organic compound. It contains several functional groups and rings, including a thiazole ring (a type of heterocyclic compound), a pyrazole ring (another type of heterocyclic compound), and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and pyrazole rings are both five-membered rings containing nitrogen, while the acetamide group contains a carbonyl (C=O) and an amine (NH2) group .科学研究应用

抗癌活性

一项关于噻唑衍生物的研究,包括与 N-((4-甲基-2-(邻甲苯基)噻唑-5-基)甲基)-2-(1H-吡唑-1-基)乙酰胺 结构相似的化合物,重点介绍了它们在抗癌活性方面的合成和研究。这些化合物针对人肺腺癌细胞和小鼠胚泡细胞系进行了评估,一些衍生物表现出选择性细胞毒性和高凋亡百分比,尽管没有标准顺铂那么高 (Evren 等人,2019 年)。

抗氧化活性

对由吡唑-乙酰胺衍生物构建的配位配合物(包括目标化合物结构类似物)的研究探索了它们的抗氧化活性。这些研究涉及体外分析,例如 DPPH、ABTS 和 FRAP,表明这些化合物表现出显着的抗氧化活性 (Chkirate 等人,2019 年)。

镇痛活性

已合成并使用小鼠尾部浸入法测试了含有吡唑部分的新型噻唑衍生物的镇痛活性。其中,某些化合物表现出高镇痛活性,表明此类结构在疼痛管理研究中的潜力 (Saravanan 等人,2011 年)。

抗菌活性

合成工作还集中在噻唑衍生物的抗菌特性上。针对一系列细菌和真菌评估了这些化合物,其中一些表现出显着的抗菌和抗真菌活性。这表明此类化合物在抗菌研究中的潜在用途 (Saravanan 等人,2010 年)。

抗炎活性

目标化合物的衍生物已被合成并评估其抗炎活性。该类别中的某些化合物显示出显着的活性,表明它们在抗炎药物开发中的潜力 (Sunder & Maleraju,2013 年)。

作用机制

Target of Action

The primary target of the compound N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide, also known as N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide, is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide interacts with its target, the AhR, by inhibiting the nuclear translocation and DNA binding of AhR . This compound also inhibits the induction of AhR-dependent transcription, even at high concentrations .

Biochemical Pathways

The interaction of N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide with AhR affects the AhR signaling pathway . This pathway plays a crucial role in various biological processes, including cell cycle regulation, immune response modulation, and xenobiotic metabolism .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide’s action primarily involve the modulation of AhR activity . By inhibiting AhR, this compound can potentially influence a variety of cellular processes regulated by this receptor .

Action Environment

The action, efficacy, and stability of N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action may be affected by the presence of organic solvents.

安全和危害

未来方向

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for its potential uses in chemical synthesis or material science .

属性

IUPAC Name |

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-pyrazol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-12-6-3-4-7-14(12)17-20-13(2)15(23-17)10-18-16(22)11-21-9-5-8-19-21/h3-9H,10-11H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLARKKXQJFYTGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-Ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2599468.png)

![4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2599473.png)

![[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B2599477.png)

![N-(4-bromophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2599479.png)

![(Z)-4-cyano-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2599490.png)